molecular formula C13H22ClNOS B13783769 diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride CAS No. 63918-81-0

diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride

Cat. No.: B13783769
CAS No.: 63918-81-0
M. Wt: 275.84 g/mol
InChI Key: GBOIYVIJFZESOB-UHFFFAOYSA-N
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Description

Diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium; chloride is a quaternary ammonium salt characterized by a central azanium (N⁺) group bonded to two ethyl substituents, a sulfanylethyl (–SCH₂CH₂–) linker, and a 2-methoxyphenyl aromatic ring. The methoxy group in the ortho position of the phenyl ring introduces steric and electronic effects distinct from para-substituted analogs, while the thioether linkage provides moderate polarity and hydrolytic stability compared to ethers or esters.

Properties

CAS No.

63918-81-0

Molecular Formula

C13H22ClNOS

Molecular Weight

275.84 g/mol

IUPAC Name

diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride

InChI

InChI=1S/C13H21NOS.ClH/c1-4-14(5-2)10-11-16-13-9-7-6-8-12(13)15-3;/h6-9H,4-5,10-11H2,1-3H3;1H

InChI Key

GBOIYVIJFZESOB-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCSC1=CC=CC=C1OC.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride generally involves:

  • Step 1: Preparation of a chlorinated intermediate such as dimethyl 2-chloromalonate or a related chlorinated ester.
  • Step 2: Nucleophilic substitution of the chlorine atom with a 2-methoxyphenylthio group (from guaiacol or related phenol derivatives).
  • Step 3: Quaternization of the resulting amine intermediate with an appropriate alkyl halide to form the azanium chloride salt.

This approach is supported by analogous syntheses of related compounds where chloromalonate derivatives serve as electrophilic intermediates for substitution reactions with phenolic or thiophenolic nucleophiles.

Detailed Synthetic Procedures

Synthesis of Dimethyl 2-Chloromalonate Intermediate
  • Reagents: Dimethyl malonate and sulfuryl chloride.
  • Conditions: Reaction conducted in a nitrogen-purged 50-L glass reactor at 25 °C, with sulfuryl chloride added slowly over 1 hour while keeping the temperature below 25 °C. The mixture is then heated to 40-45 °C for 4-5 hours.
  • Yield & Purity: Dimethyl 2-chloromalonate obtained in 98% yield with 90.3% GC purity.
  • Purification: Silica gel plug filtration using Kieselgel 60 (60-120 mesh) in ethyl acetate solvent at temperatures below 30 °C to remove impurities.
  • Analytical Data: IR spectra show characteristic peaks at 1161, 1752, and 2963 cm⁻¹; ESI-MS m/z 167 (M+1) and 169 (M+3).
Parameter Value
Starting Material Dimethyl malonate (20 Kg)
Sulfuryl Chloride 24.5 Kg
Reaction Temperature 25 °C to 45 °C
Reaction Time 4-5 hours
Product Yield 98%
Product Purity (GC) 90.3%
Nucleophilic Substitution with 2-Methoxyphenol (Guaiacol)
  • Reagents: Guaiacol, sodium hydroxide, dimethyl 2-chloromalonate.
  • Conditions: Guaiacol dissolved in toluene, sodium hydroxide added, refluxed with azeotropic removal of water. Dimethyl 2-chloromalonate added at 65 °C over 30 minutes, then refluxed for 3 hours.
  • Workup: Reaction mixture cooled, washed with water and 1% sodium hydroxide solution, concentrated.
  • Yield: 94% yield of dimethyl 2-(2-methoxyphenoxy)malonate.
  • Analytical Data: ^1H NMR (400 MHz, CDCl₃) δ 3.8 (s, 9H), 6.8 (m, 2H), 7.0 (m, 2H); IR (neat) characteristic peaks.
Parameter Value
Guaiacol 200 g (1.61 mol)
Sodium Hydroxide 67.6 g (1.692 mol)
Dimethyl 2-chloromalonate 321.8 g (1.93 mol)
Solvent Toluene (1 L)
Reaction Temperature Reflux (~110 °C)
Reaction Time 3 hours
Product Yield 94%
Quaternization to Form this compound

While direct literature on this exact quaternization is limited, analogous quaternary ammonium salts are prepared by:

  • Reacting the amine intermediate (bearing the 2-(2-methoxyphenyl)sulfanyl ethyl group) with an alkyl halide such as ethyl chloride or ethyl bromide under controlled temperature (0-15 °C).
  • The reaction is typically performed in an organic solvent (e.g., acetone or tetrahydrofuran) with stirring.
  • Crystallization and filtration yield the quaternary ammonium chloride salt.
  • Purification may involve washing with activated carbon and recrystallization to achieve high purity.
Step Description
Reactants Amine intermediate + ethyl chloride
Solvent Acetone or tetrahydrofuran
Temperature 0-15 °C
Reaction Time Variable, until completion
Purification Crystallization, activated carbon treatment

Research Findings and Comparative Data

Solvent Effects on Chlorination Reaction

A study on chlorination of dimethyl malonate showed that solvent choice significantly affects reaction progress and impurity formation (dimethyl 2,2-dichloromalonate impurity):

Entry Solvent Starting Material Remaining (%) Dichloro Impurity (%) Product (%)
1 Methylene chloride (10 mL/g) 11.8 10.2 78.1
2 Methylene chloride (5 mL/g) 13.2 11.9 72.3
3 Toluene 14.7 6.2 67.4
4 Acetonitrile 13.2 8.7 76.2

This data indicates toluene reduces dichloro impurity formation compared to chlorinated solvents, favoring cleaner product formation.

Analytical Characterization

  • IR Spectroscopy: Key functional groups such as ester carbonyls, aromatic ethers, and sulfanyl groups are confirmed by characteristic IR peaks.
  • NMR Spectroscopy: Proton NMR confirms substitution patterns and integration consistent with methoxyphenyl and ethyl groups.
  • Mass Spectrometry: ESI-MS confirms molecular ion peaks corresponding to expected molecular weights.
  • Purity Assessment: Gas chromatography (GC) is used to monitor reaction conversion and impurity levels.

Summary Table of Preparation Steps

Step No. Reaction Type Reactants Conditions Yield (%) Purification Method
1 Chlorination Dimethyl malonate + sulfuryl chloride 25-45 °C, N₂ atmosphere, 4-5 h 98 Silica gel filtration
2 Nucleophilic substitution Dimethyl 2-chloromalonate + guaiacol + NaOH Reflux in toluene, 3 h 94 Aqueous wash, concentration
3 Quaternization Amine intermediate + ethyl chloride 0-15 °C, organic solvent Not specified Crystallization, activated carbon

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride has been investigated for its potential therapeutic effects. The compound's structure suggests it may interact with specific biological targets, leading to pharmacological activities.

  • Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents. For instance, related quaternary ammonium compounds are known for their effectiveness against a broad spectrum of bacteria and fungi, which may extend to this compound .
  • CNS Penetration : Research into compounds with similar structures indicates potential for central nervous system penetration, which could be beneficial in developing treatments for neurological disorders .

Agricultural Applications

The compound has potential uses in agriculture, particularly as a biocide or pesticide.

  • Pest Control : Quaternary ammonium compounds are widely used in agricultural settings for their ability to control pests and pathogens. This compound may exhibit similar properties, making it suitable for protecting crops from bacterial and fungal infections .
  • Disinfectant Properties : The compound's antimicrobial properties can be harnessed in agricultural hygiene practices, such as disinfection of equipment and surfaces to prevent disease spread among livestock and crops .

Industrial Uses

In industrial contexts, this compound can serve multiple functions.

  • Surface Disinfection : The compound can be formulated into cleaning agents for various surfaces in healthcare and food processing environments. Its effectiveness against a range of microorganisms makes it a viable candidate for inclusion in disinfectant formulations .
  • Water Treatment : Similar compounds are utilized in water treatment processes to control microbial growth in industrial water systems. This application could be extended to this compound, enhancing water quality and safety .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of quaternary ammonium compounds in various settings including healthcare facilities. Results indicated significant reductions in microbial load on treated surfaces, supporting the potential application of this compound as an effective disinfectant .

Case Study 2: Agricultural Biocide Development

Research focused on developing new biocides from quaternary ammonium structures demonstrated that modifications to the alkyl chains enhanced antimicrobial activity against specific pathogens affecting crops. This suggests that this compound could be optimized for similar applications .

Mechanism of Action

The mechanism of action of diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxyphenyl ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (IUPAC) Key Structural Features Substituent Effects Potential Applications
Diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium; chloride Ortho-methoxy phenyl, thioether linker, diethyl ammonium Steric hindrance from ortho-OCH₃; stable thioether linkage Surfactants, antimicrobial agents (inferred)
2-(4-Chlorophenyl)sulfanylethyl-diethylazanium chloride Para-chloro phenyl, thioether linker, diethyl ammonium Higher lipophilicity (Cl vs. OCH₃); para substitution reduces steric effects Similar to target compound but with enhanced hydrophobicity
2-[2-(4-Chlorophenoxy)acetyl]oxyethyl-diethylazanium; chloride Para-chloro phenoxy, ester linker, diethyl ammonium Ester group increases polarity but reduces hydrolytic stability Prodrug formulations, labile under acidic/basic conditions
Diethyl-[2-[methyl-[2-(4-methylphenoxy)ethyl]amino]-2-oxoethyl]azanium; chloride 4-Methylphenoxy, amide linker, diethyl ammonium Amide enhances stability; methylphenoxy increases hydrophobicity Pharmaceutical intermediates, sustained-release systems
[2-(2,6-Dimethylanilino)-2-oxoethyl]-di(propan-2-yl)azanium chloride 2,6-Dimethylanilino, amide linker, diisopropyl ammonium Bulky isopropyl groups reduce water solubility; aromatic amines may enhance bioactivity Anesthetic or receptor-targeted agents (e.g., lidocaine analogs)
Benzethonium chloride Benzyl, long ethoxy chain, bulky tert-pentylphenoxy Strong surfactant properties; broad-spectrum antimicrobial activity Disinfectants, preservatives, topical antiseptics

Key Analysis

Aromatic Substituents Ortho vs. Electron-Donating vs. Withdrawing Groups: The methoxy group (–OCH₃) is electron-donating, increasing electron density on the phenyl ring, whereas chlorine (–Cl) is electron-withdrawing, altering reactivity in electrophilic substitutions .

Linker Chemistry

  • Thioether vs. Ester/Amide : The thioether (–S–) in the target compound is less polar than ethers but more hydrolytically stable than esters (e.g., ) or amides (e.g., ). This stability may favor applications requiring prolonged activity.

Ammonium Group Modifications

  • Diethyl vs. Diisopropyl : Diethyl groups offer moderate hydrophobicity, while diisopropyl substituents (e.g., ) significantly reduce water solubility, impacting bioavailability.
  • Quaternary vs. Tertiary Ammonium : Quaternary ammonium salts (e.g., target compound, benzethonium chloride) exhibit permanent positive charges, enhancing surfactant properties and membrane disruption in microbes .

Physicochemical Properties

  • Solubility : The ortho-methoxy group may lower water solubility compared to para-substituted analogs due to steric effects. Thioethers generally confer better lipid solubility than ethers, favoring membrane penetration.
  • Stability : Thioethers resist hydrolysis under physiological conditions, unlike esters (e.g., ) or amides (e.g., ), which may degrade enzymatically.

Biological and Industrial Applications

  • Surfactants : Benzethonium chloride’s efficacy as a surfactant suggests the target compound could share similar properties, modulated by its substituents.
  • Antimicrobial Activity : Quaternary ammonium compounds often disrupt microbial membranes; the target compound’s thioether and methoxy groups may alter spectrum or potency compared to benzethonium chloride.

Biological Activity

Diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride, a quaternary ammonium compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a diethylammonium group and a sulfanyl moiety attached to a methoxyphenyl ring. The compound's structure can be represented as follows:

CxHyNzSaClb\text{C}_x\text{H}_y\text{N}_z\text{S}_a\text{Cl}_b

where the specific values of xx, yy, zz, aa, and bb depend on the complete chemical formula derived from its structural representation.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation, making it a candidate for anti-cancer therapies .
  • Antimicrobial Activity : Preliminary studies suggest that similar quaternary ammonium compounds exhibit antimicrobial properties. They disrupt microbial cell membranes, leading to cell death .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity TypeDescriptionReference
Antitumor Activity Inhibits cell proliferation in cancer cell lines
Antimicrobial Disrupts microbial membranes; effective against Gram-positive bacteria
Enzyme Inhibition Inhibits cyclin-dependent kinases

Case Studies

  • Antitumor Efficacy : A study investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent.
  • Antimicrobial Testing : The compound was tested against several bacterial strains. It demonstrated notable efficacy against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Q & A

Q. What experimental methods are recommended for determining the crystal structure of diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium chloride?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving crystal structures. Key steps include:

  • Growing high-quality crystals via slow evaporation or diffusion methods.
  • Collecting diffraction data at low temperatures (e.g., 295 K) to minimize thermal motion artifacts.
  • Using the SHELX suite (e.g., SHELXL for refinement) to solve and refine the structure, leveraging its robustness for small-molecule crystallography .
  • Validating hydrogen bonding and packing interactions using software like Mercury. Monoclinic space groups (e.g., P2₁/c) are common for structurally related azanium salts .

Q. How can researchers optimize the synthesis of diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium chloride?

Synthesis optimization involves:

  • Selecting precursors with protected functional groups to avoid side reactions (e.g., methoxy and thioether groups).
  • Employing phase-transfer catalysts or microwave-assisted techniques to enhance reaction efficiency.
  • Monitoring reaction progress via TLC or HPLC-MS, particularly for intermediates with sulfanyl and azanium moieties .
  • Purifying the final product using column chromatography or recrystallization, followed by validation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for validating the purity and identity of this compound?

Orthogonal analytical methods are essential:

  • Purity : Reverse-phase HPLC with UV detection (e.g., λ = 254 nm) and charged aerosol detection (CAD) for non-chromophoric components .
  • Structural Confirmation : 1^1H/13^13C NMR to verify substituent integration (e.g., diethyl groups at δ ~1.2–1.5 ppm) and FT-IR for characteristic S–C and N–H stretches .
  • Mass Analysis : HRMS (ESI+) to confirm the molecular ion ([M+^+]) and isotopic pattern matching for chlorine .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallographic packing of this compound?

The crystal lattice is stabilized by:

  • Hydrogen bonds : Between the azanium N–H and chloride ions (N–H···Cl, ~3.1–3.3 Å) .
  • Van der Waals forces : Between methoxyphenyl and ethyl groups, contributing to layered packing motifs.
  • π-π stacking : Between aromatic rings (e.g., methoxyphenyl groups) with centroid distances of ~3.8–4.2 Å . Computational tools like CrystalExplorer can quantify interaction energies, aiding in polymorph prediction .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar azanium salts?

Discrepancies in NMR or mass spectra often arise from:

  • Dynamic effects : Conformational flexibility of the sulfanylethyl chain, requiring low-temperature NMR or DFT calculations to model preferred conformers .
  • Ion pairing : Variability in chloride ion positioning, which can be addressed via DOSY NMR to assess diffusion coefficients .
  • Impurity profiling : LC-MS/MS to detect trace byproducts (e.g., diethylamine derivatives) .

Q. How can computational modeling predict the biological activity of this compound?

  • Docking studies : Use AutoDock Vina to simulate binding to targets like acetylcholinesterase (similar to acetylthiocholine derivatives) .
  • QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with antimicrobial or ion-channel modulation activity .
  • MD simulations : Assess stability of ligand-receptor complexes in lipid bilayers, relevant for neurological applications .

Methodological Challenges and Solutions

Q. What are the limitations of SCXRD for this compound, and how can they be mitigated?

  • Weak diffraction : Crystals with disorder (e.g., flexible ethyl chains) may require data collection at synchrotron facilities .
  • Twining : Use SHELXD for initial phase determination and TWINLAW for matrix refinement .
  • Solvent masking : SQUEEZE in PLATON to model disordered solvent molecules .

Q. How can researchers address low yields in the final alkylation step of the synthesis?

  • Optimize reaction conditions : Higher polarity solvents (e.g., DMF) or elevated temperatures to improve nucleophilic substitution kinetics .
  • Protecting groups : Temporarily shield the sulfanyl moiety with trityl groups to prevent oxidation .
  • Alternative reagents : Use Meerwein’s salt (Et3_3O+^+BF4_4^-) for more efficient quaternization .

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